molecular formula C5H6Cl2N2S B15308647 2-(2,5-Dichlorothiazol-4-yl)ethan-1-amine

2-(2,5-Dichlorothiazol-4-yl)ethan-1-amine

Cat. No.: B15308647
M. Wt: 197.09 g/mol
InChI Key: FFBVNMJRCSIAJE-UHFFFAOYSA-N
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Description

2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms and an ethylamine group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of appropriate thiazole precursors with ethylamine. One common method involves the chlorination of thiazole derivatives followed by nucleophilic substitution with ethylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Thiazole derivatives are explored for their potential in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dichlorothiazol-4-yl)ethan-1-amine hydrochloride
  • 2,4-disubstituted thiazoles
  • Thiazole derivatives with various substituents at positions 2 and 4

Uniqueness

2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H6Cl2N2S

Molecular Weight

197.09 g/mol

IUPAC Name

2-(2,5-dichloro-1,3-thiazol-4-yl)ethanamine

InChI

InChI=1S/C5H6Cl2N2S/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2

InChI Key

FFBVNMJRCSIAJE-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=C(SC(=N1)Cl)Cl

Origin of Product

United States

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